Cas no 866591-02-8 (2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide structure
866591-02-8 structure
商品名:2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide
CAS番号:866591-02-8
MF:C26H23ClN2O4S
メガワット:494.989824533463
CID:5916927
PubChem ID:2136655

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
    • F1604-0308
    • 866591-02-8
    • 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
    • 2-(3-((4-chlorophenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
    • AKOS001820974
    • 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide
    • インチ: 1S/C26H23ClN2O4S/c1-3-18-6-13-23-22(14-18)26(31)24(34(32,33)21-11-7-19(27)8-12-21)15-29(23)16-25(30)28-20-9-4-17(2)5-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
    • InChIKey: IDFVNFYSVWHJKD-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C=C1)(=O)CN1C2=C(C=C(CC)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 494.1067061g/mol
  • どういたいしつりょう: 494.1067061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 883
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 91.9Ų

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1604-0308-100mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1604-0308-10mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1604-0308-10μmol
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0308-4mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0308-2μmol
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1604-0308-15mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1604-0308-2mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0308-20mg
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1604-0308-20μmol
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1604-0308-5μmol
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
866591-02-8 90%+
5μl
$63.0 2023-05-17

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide 関連文献

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamideに関する追加情報

Compound CAS No 866591-02-8: 2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

The compound with CAS No 866591-02-8, named 2-[3-(4-Chlorobenzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Methylphenyl)Acetamide, is a complex organic molecule with a diverse range of potential applications in the field of pharmaceutical chemistry. This compound is characterized by its intricate structure, which includes a quinoline ring system, a sulfonyl group, and an acetamide moiety. The presence of these functional groups suggests that this compound may exhibit unique biological activities, making it a valuable candidate for further research and development.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery. Quinoline-based compounds are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The sulfonyl group in this compound adds further complexity to its structure, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability. Additionally, the acetamide moiety may contribute to the molecule's stability and ability to cross cellular membranes.

One of the most promising aspects of this compound is its potential as a lead molecule in the development of new therapeutic agents. Researchers have been exploring the role of sulfonylated quinolines in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that sulfonylated quinolines can act as potent inhibitors of histone deacetylases (HDACs), which are enzymes associated with gene regulation and cancer progression. The presence of the 4-chlorobenzenesulfonyl group in this compound may enhance its HDAC inhibitory activity, making it a strong candidate for further investigation.

Furthermore, the ethyl group attached to the quinoline ring could play a significant role in modulating the compound's pharmacodynamic properties. Ethyl substituents are often used in drug design to improve lipophilicity and enhance the molecule's ability to penetrate biological barriers. This feature could be particularly advantageous in designing drugs that target intracellular pathogens or diseases where tissue penetration is critical.

The N-(4-methylphenyl)acetamide moiety adds another layer of complexity to this compound's structure. Acetamides are commonly found in pharmaceutical agents due to their ability to form hydrogen bonds and interact with biological targets. The methyl group on the phenyl ring may further influence the compound's stability and selectivity towards specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. By employing techniques such as molecular docking and quantum mechanics calculations, scientists can gain insights into how this compound interacts with potential biological targets at the molecular level. These computational tools have been instrumental in guiding experimental studies and optimizing lead compounds for drug development.

In conclusion, 2-[3-(4-Chlorobenzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Methylphenyl)Acetamide (CAS No 866591-02-8) represents a fascinating example of how structural complexity can lead to promising therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further research in drug discovery and development. As our understanding of its biological activity continues to grow, this compound may pave the way for innovative treatments in various disease areas.

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